molecular formula C11H7FN2O2 B8417448 2-(3-Fluorophenyl)-5-nitropyridine

2-(3-Fluorophenyl)-5-nitropyridine

Cat. No.: B8417448
M. Wt: 218.18 g/mol
InChI Key: IOGLIBNMOXNCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-5-nitropyridine is a nitropyridine derivative of significant interest in modern organic and medicinal chemistry research. This compound serves as a versatile and readily available precursor for synthesizing a wide range of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities . The strategic incorporation of both a nitro group and a fluorophenyl moiety makes this compound a particularly valuable scaffold in drug discovery. Nitropyridines have been identified as convenient intermediates for creating compounds with potential antitumor, antiviral, and anti-neurodegenerative activities . The nitro group on the pyridine ring provides a synthetically handle for further functionalization, often through reduction to an amine or participation in ring-forming reactions, enabling access to more complex molecular architectures . The 3-fluorophenyl substituent contributes to the molecular properties through the distinctive effects of fluorine, which can influence lipophilicity, metabolic stability, and binding interactions with biological targets . Researchers utilize such fluorinated heterocycles to develop novel bioactive molecules, as approximately 14% of FDA-approved N-heterocyclic drugs contain a pyridine moiety, highlighting the privileged structural motif that this compound represents . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-nitropyridine

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13-11)14(15)16/h1-7H

InChI Key

IOGLIBNMOXNCFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Fluorophenyl)-5-nitropyridine with structurally related nitropyridine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-(3-Fluorophenyl)-5-nitropyridine C₁₁H₈FN₂O₂ 233.19 (calculated) -NO₂ (C5), 3-F-C₆H₄ (C2) Hypothetical: Potential use in drug synthesis due to fluorophenyl stability; nitro group aids in further functionalization.
2-(2,4-Difluorophenyl)-5-nitropyridine C₁₁H₇F₂N₂O₂ 252.18 (calculated) -NO₂ (C5), 2,4-F₂-C₆H₃ (C2) Crystal structure reported; electron-withdrawing fluorine atoms enhance reactivity for polymer synthesis.
2-(4-Chlorophenoxy)-5-nitropyridine C₁₁H₇ClN₂O₃ 250.64 -NO₂ (C5), 4-Cl-C₆H₄-O (C2) Melting point: 93°C; chlorophenoxy group increases lipophilicity, used in agrochemical intermediates.
2-Chloro-3-fluoro-5-nitropyridine C₅H₂ClFN₂O₂ 191.54 -NO₂ (C5), -Cl (C2), -F (C3) Halogenated nitropyridine; potential precursor for cross-coupling reactions in medicinal chemistry.
2-Amino-3-nitro-5-fluoropyridine C₅H₄FN₃O₂ 157.10 -NO₂ (C3), -NH₂ (C2), -F (C5) Amino-nitro substitution pattern enables diverse reactivity; used in heterocyclic synthesis.

Structural and Electronic Comparisons

  • Fluorine vs. Chlorine Substituents : Fluorine’s high electronegativity and small atomic radius enhance electronic effects without steric hindrance, whereas chlorine increases lipophilicity but may introduce steric bulk .
  • Nitro Group Position : The nitro group at C5 (common in all compounds) directs electrophilic substitution to the C3 position, enabling regioselective modifications .
  • Phenyl vs. Phenoxy Groups: The phenoxy linker in 2-(4-Chlorophenoxy)-5-nitropyridine introduces flexibility and polarizability, contrasting with the rigid phenyl group in fluorophenyl derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : React 5-nitro-2-chloropyridine with 3-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/H₂O (4:1) at 80–100°C for 12–24 hours. Base additives like Na₂CO₃ improve yields .
  • Nucleophilic Aromatic Substitution : Substitute a leaving group (e.g., Cl) at the 2-position of 5-nitropyridine with 3-fluorophenylmagnesium bromide under inert conditions (THF, −78°C to room temperature). Yields depend on electron-withdrawing effects of the nitro group, which activate the pyridine ring .
  • Data Table :
MethodCatalyst/ReagentSolventTemp. (°C)Yield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O80–10065–75
Nucleophilic Substitution3-Fluorophenyl MgBrTHF−78–2550–60

Q. Which spectroscopic and crystallographic methods are most effective for characterizing 2-(3-Fluorophenyl)-5-nitropyridine?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorophenyl substitution patterns and nitro group positioning. Chemical shifts for fluorine in the meta position typically appear at −110 to −115 ppm .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between fluorophenyl and pyridine rings). For example, a related compound, 2-fluoro-5-(4-fluorophenyl)pyridine, crystallizes in the monoclinic P21/cP2_1/c space group with bond angles consistent with electronic effects of substituents .
  • DFT Calculations : Validate experimental geometries using hybrid functionals (e.g., B3LYP) with exact exchange corrections to predict bond lengths and angles within 1–2% error .

Advanced Research Questions

Q. How does the nitro group in 2-(3-Fluorophenyl)-5-nitropyridine influence its reactivity in electrophilic and nucleophilic substitutions?

  • Methodological Answer :

  • Electrophilic Substitution : The nitro group deactivates the pyridine ring, directing electrophiles (e.g., nitration, halogenation) to the 3-position due to meta-directing effects. For example, bromination at the 3-position occurs with >70% regioselectivity .
  • Nucleophilic Substitution : At the 2-position, the nitro group enhances leaving group displacement (e.g., Cl → aryl in Suzuki coupling) by increasing the electron deficiency of the pyridine ring. Kinetic studies show a two-step mechanism: (1) nucleophilic addition and (2) elimination .

Q. What are the potential applications of 2-(3-Fluorophenyl)-5-nitropyridine in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Binding Assays : The fluorophenyl group mimics ATP’s adenine ring, while the nitro group stabilizes interactions with hydrophobic kinase pockets (e.g., EGFR or VEGFR2). Competitive binding assays using 32P^{32}\text{P}-ATP show IC₅₀ values in the low micromolar range for analogues .
  • Data Table :
Kinase TargetAssay TypeIC₅₀ (μM)Structural AnalogueSource
EGFRCompetitive ATP2.12-(3-Fluorophenyl)-5-nitro
VEGFR2Fluorescence5.72-(4-Fluorophenyl)-5-nitro

Q. How can computational methods resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS or DFT-derived polarity parameters to model solvent interactions. For example, the nitro group increases hydrophobicity (logP ≈ 2.5), but meta-fluorine enhances water solubility slightly via dipole interactions .
  • Thermodynamic Validation : Compare experimental melting points (e.g., 93–95°C for 3-fluoro-4-nitrophenol ) with DFT-calculated lattice energies. B3LYP/6-31G* methods reduce discrepancies to <5% .

Experimental Design Considerations

Q. How to optimize reaction conditions for scaling up 2-(3-Fluorophenyl)-5-nitropyridine synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary catalyst loading (0.5–2 mol%), solvent ratios (dioxane:H₂O = 3:1 to 5:1), and reaction time (6–24 hours) to identify robust conditions. Response surface methodology (RSM) can maximize yield while minimizing Pd residue .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. LC-MS monitoring ensures intermediate stability .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki coupling of 5-nitropyridines vary across studies?

  • Methodological Answer :

  • Catalyst Deactivation : Pd catalysts are sensitive to nitro groups, which can oxidize phosphine ligands. Using Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves stability and reproducibility .
  • Boronic Acid Quality : 3-Fluorophenylboronic acid may contain boroxine impurities; pre-treatment with molecular sieves or recrystallization increases coupling efficiency .

Safety and Handling

Q. What safety protocols are critical when handling 2-(3-Fluorophenyl)-5-nitropyridine?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. The nitro group poses explosion risks under high heat or friction .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated aromatic byproducts. LC-MS analysis of air samples confirms compliance with OSHA exposure limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.